2-Isopropenyl-5-methylhex-4-enal
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Overview
Description
2-Isopropenyl-5-methylhex-4-enal is an organic compound with the molecular formula C10H16O and a molecular weight of 152.23 g/mol . It is a colorless liquid with a strong lemon-like aroma . This compound is used in various applications, including the fragrance industry due to its pleasant scent.
Preparation Methods
2-Isopropenyl-5-methylhex-4-enal can be synthesized through several synthetic routes. One common method involves the reaction of citral with acetone under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-Isopropenyl-5-methylhex-4-enal undergoes various chemical reactions, including:
Scientific Research Applications
2-Isopropenyl-5-methylhex-4-enal has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Isopropenyl-5-methylhex-4-enal involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . This interaction can lead to antimicrobial effects by disrupting the normal function of microbial proteins .
Comparison with Similar Compounds
2-Isopropenyl-5-methylhex-4-enal is unique due to its specific structure and properties. Similar compounds include:
2-Isopropyl-5-methylhex-2-enal: Another aldehyde with a similar structure but different functional groups.
Lavandulal: A compound with a similar molecular framework but different substituents.
2-Isopropyl-5-methyl-2-hexenal: Shares a similar backbone but has variations in the position and type of functional groups.
These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound .
Properties
CAS No. |
6544-40-7 |
---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enal |
InChI |
InChI=1S/C10H16O/c1-8(2)5-6-10(7-11)9(3)4/h5,7,10H,3,6H2,1-2,4H3/t10-/m0/s1 |
InChI Key |
PAIVGFRXYIGODL-JTQLQIEISA-N |
Isomeric SMILES |
CC(=CC[C@@H](C=O)C(=C)C)C |
Canonical SMILES |
CC(=CCC(C=O)C(=C)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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